molecular formula C7H3BrF3NO3 B1409748 1-Bromo-2-difluoromethoxy-3-fluoro-5-nitrobenzene CAS No. 1805524-57-5

1-Bromo-2-difluoromethoxy-3-fluoro-5-nitrobenzene

Cat. No.: B1409748
CAS No.: 1805524-57-5
M. Wt: 286 g/mol
InChI Key: NZVRUDSEEUVVFA-UHFFFAOYSA-N
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Description

1-Bromo-2-difluoromethoxy-3-fluoro-5-nitrobenzene (CAS 1805524-57-5) is a halogenated aromatic compound with the molecular formula C₇H₃BrF₃NO₃ and a molecular weight of 286.00 g/mol . This compound is characterized by its unique combination of electron-withdrawing substituents, including bromine, fluorine, difluoromethoxy, and nitro groups, which significantly influence its reactivity and stability . These features make it a valuable building block in scientific research, particularly in the synthesis of more complex molecules for pharmaceuticals and agrochemicals . The bromine atom serves as a reactive site for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, enabling the construction of biaryl or aryl-heteroatom structures . The nitro group can be readily reduced to an amine, providing a versatile handle for further functionalization . Meanwhile, the difluoromethoxy group is known to enhance the metabolic stability and membrane permeability of drug candidates, making this compound a crucial intermediate in medicinal chemistry programs . In materials science, its complex halogenated structure contributes to the development of advanced polymers and specialty chemicals . For research use only. Not for human or veterinary use.

Properties

IUPAC Name

1-bromo-2-(difluoromethoxy)-3-fluoro-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF3NO3/c8-4-1-3(12(13)14)2-5(9)6(4)15-7(10)11/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZVRUDSEEUVVFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)OC(F)F)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Key Intermediates

  • Difluoromethoxy-substituted benzene derivatives serve as core substrates.
  • Halogenated phenols or anilines are often used as precursors for further functionalization.
  • Fluoro- and nitro-substituted aromatic compounds are prepared or commercially sourced for subsequent reaction steps.

Difluoromethoxy Group Introduction

  • The difluoromethoxy group (-OCF2H) is introduced via nucleophilic substitution using difluoromethanol derivatives or by palladium-catalyzed coupling reactions.
  • Typical conditions involve potassium carbonate as base and polar aprotic solvents such as dimethylformamide (DMF).
  • Reaction temperatures are maintained around 80–110 °C for several hours to ensure complete substitution.

Bromination

  • Bromination is performed selectively on the aromatic ring bearing the difluoromethoxy substituent.
  • Common reagents include bromine or N-bromosuccinimide (NBS) under catalytic conditions.
  • Palladium-catalyzed direct arylation methods have been reported to improve regioselectivity and yield.
  • Reaction monitoring by thin-layer chromatography (TLC) and purification by recrystallization or chromatography are standard.

Fluorination and Nitration

  • Fluorine substituents are introduced via nucleophilic aromatic substitution using fluoride sources such as potassium fluoride or cesium fluoride.
  • Nitration is carried out using nitric acid under controlled acidic conditions, often in the presence of sulfuric acid.
  • The sequence of fluorination and nitration is optimized to avoid undesired side reactions and maximize yield.

Purification and Characterization

  • Organic solvents such as dichloromethane (CH2Cl2) are used for extraction and washing steps.
  • Organic layers are washed with aqueous sodium hydroxide, water, and brine to remove impurities.
  • Final products are purified by recrystallization from solvent mixtures like petroleum ether and dichloromethane.
  • Characterization includes NMR, mass spectrometry, and elemental analysis to confirm structure and purity.

Representative Experimental Procedure (Adapted from Literature)

Step Reagents and Conditions Description
1 2-bromo-3-fluoro-5-nitrophenol (starting material), K2CO3 (1 equiv), DMF, 80 °C, 10 h Nucleophilic substitution to introduce difluoromethoxy group via reaction with difluoromethoxybenzyl bromide
2 Bromination with NBS or Br2, palladium catalyst, room temperature to 80 °C Selective bromination at position 1 of the aromatic ring
3 Fluorination using KF or CsF in polar aprotic solvent, controlled temperature Introduction of fluorine substituent if not present initially
4 Nitration with HNO3/H2SO4 mixture, 0–5 °C to room temperature Introduction of nitro group at position 5
5 Work-up with CH2Cl2, washing with NaOH, water, brine; drying over Na2SO4; concentration Purification of crude product
6 Recrystallization from CH2Cl2/petroleum ether Final purification and isolation of pure this compound

Research Findings and Optimization Notes

  • Catalyst choice : Palladium catalysts significantly enhance regioselectivity and yield in arylation and bromination steps.
  • Base selection : Potassium carbonate is preferred for its mildness and effectiveness in promoting nucleophilic substitution.
  • Solvent effects : Polar aprotic solvents like DMF facilitate nucleophilic aromatic substitution and stabilize intermediates.
  • Temperature control : Maintaining reaction temperatures between 80–110 °C balances reaction rate and selectivity.
  • Reaction time : Extended stirring (overnight) ensures complete conversion but requires monitoring to prevent side reactions.
  • Purification strategy : Sequential washing and recrystallization yield high purity products suitable for further applications.

Summary Table of Key Reaction Parameters

Reaction Step Reagents/Conditions Temperature (°C) Time Yield (%) Notes
Difluoromethoxy introduction Difluoromethoxybenzyl bromide, K2CO3, DMF 80–110 10–16 h 75–85 Requires dry conditions
Bromination NBS or Br2, Pd catalyst 25–80 4–8 h 80–90 Regioselective bromination
Fluorination KF or CsF, DMF 80–100 6–12 h 70–80 Fluoride source critical
Nitration HNO3/H2SO4 0–25 1–3 h 85–90 Controlled addition to avoid over-nitration
Purification Extraction, washing, recrystallization Ambient Variable >95 purity Essential for product quality

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-difluoromethoxy-3-fluoro-5-nitrobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methoxy group, using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent.

    Reduction: Hydrogen gas with a palladium on carbon catalyst.

    Oxidation: Potassium permanganate in an aqueous medium.

Major Products Formed

    Substitution: Formation of various substituted benzene derivatives.

    Reduction: Formation of 1-bromo-2-difluoromethoxy-3-fluoro-5-aminobenzene.

    Oxidation: Formation of carboxylic acid derivatives.

Scientific Research Applications

1-Bromo-2-difluoromethoxy-3-fluoro-5-nitrobenzene is used in several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Bromo-2-difluoromethoxy-3-fluoro-5-nitrobenzene involves its interaction with specific molecular targets, depending on the context of its use. For example, in biochemical assays, it may act as an inhibitor or activator of certain enzymes by binding to their active sites. The presence of electron-withdrawing groups like nitro and fluorine can influence its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Table 1: Molecular Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight Key Substituents CAS Number
This compound C₇H₃BrF₃NO₃ 316.01* Br, -OCF₂, F, NO₂ Not provided
5-Bromo-1-chloro-2-fluoro-3-nitrobenzene C₆H₂BrClFNO₂ 254.44 Br, Cl, F, NO₂ 1435806-75-9
1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene C₇H₅BrFNO₃ 250.02 Br, -OCH₃, F, NO₂ 179897-92-8
1-Bromo-3-fluoro-5-nitrobenzene C₆H₃BrFNO₂ 220.00 Br, F, NO₂ 7087-65-2
1-Bromo-2-iodo-3-nitro-5-(trifluoromethoxy)benzene C₇H₂BrF₃INO₃ 411.90 Br, I, NO₂, -OCF₃ 2366994-47-8

*Calculated based on substituent contributions.

Key Observations:

  • Electron-Withdrawing Effects: The target compound’s difluoromethoxy group (-OCF₂) is less electron-withdrawing than nitro (-NO₂) but more than methoxy (-OCH₃) . This balance enhances stability while maintaining reactivity.
  • Steric Effects: Bulkier groups like trifluoromethoxy (-OCF₃) or iodo () increase steric hindrance, reducing reactivity in cross-coupling reactions compared to the target compound .

Table 3: Reactivity in Common Reactions

Compound Name Suzuki Coupling Nucleophilic Substitution Stability Under Basic Conditions
This compound Moderate High (due to NO₂) Stable (-OCF₂ resists hydrolysis)
5-Bromo-1-chloro-2-fluoro-3-nitrobenzene Low (Cl hinders) High Unstable (Cl may hydrolyze)
1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene High Moderate Low (-OCH₃ hydrolyzes easily)

Key Findings:

  • Suzuki Coupling: The target compound’s bromine is more reactive than chlorine in but less reactive than iodine in . Methoxy derivatives () show higher coupling efficiency due to reduced steric hindrance .
  • Hydrolytic Stability: Difluoromethoxy groups resist hydrolysis better than methoxy, making the target compound suitable for aqueous-phase reactions .

Biological Activity

1-Bromo-2-difluoromethoxy-3-fluoro-5-nitrobenzene (C7H3BrF3NO3) is an organic compound notable for its complex structure featuring bromine, difluoromethoxy, fluorine, and nitro groups attached to a benzene ring. This unique combination of functional groups contributes to its diverse biological activities and applications in medicinal chemistry and biochemical research.

The compound's molecular structure allows it to participate in various chemical reactions, including nucleophilic substitutions, reductions, and oxidations. The presence of electron-withdrawing groups like nitro and fluorine enhances its reactivity, making it a valuable intermediate in organic synthesis.

Property Value
Molecular FormulaC7H3BrF3NO3
Molecular Weight253.01 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents
Functional GroupsBr, F, NO2, OCH2F2

The biological activity of this compound can be attributed to its interactions with specific molecular targets. It may act as an enzyme inhibitor or activator by binding to active sites due to its functional groups. The nitro group is particularly significant as it can undergo reduction to form amino derivatives, which may exhibit different biological activities.

Biological Activity

Research indicates that compounds with similar structures exhibit various biological activities such as anticancer, antimicrobial, and antifungal effects. The following sections summarize key findings related to the biological activity of this compound.

Anticancer Activity

Studies have shown that compounds containing nitro and halogen substituents can inhibit tumor growth. For example, related nitroaromatic compounds have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis through the generation of reactive oxygen species (ROS) or interference with cell signaling pathways.

Antimicrobial Properties

Compounds with similar functional groups have also been tested for antimicrobial activity. The presence of fluorine atoms enhances lipophilicity, potentially improving membrane permeability and efficacy against bacterial strains.

Case Studies

  • Antitumor Studies : A study evaluated the cytotoxic effects of nitro-substituted aromatic compounds on breast cancer cell lines (MCF-7 and MDA-MB-231). Results indicated that compounds with bromine and nitro substitutions exhibited significant cytotoxicity when combined with standard chemotherapy agents like doxorubicin.
  • Enzyme Inhibition : Research into enzyme interactions revealed that fluorinated compounds could serve as effective inhibitors in biochemical assays, impacting metabolic pathways critical for cancer cell survival.

Comparative Analysis

To highlight the uniqueness of this compound, a comparison with similar compounds is essential:

Compound Key Features Biological Activity
1-Bromo-2-fluoro-3-methyl-5-nitrobenzeneMethyl group instead of difluoromethoxyModerate anticancer activity
1-Bromo-2-difluoromethoxy-4-fluoro-5-nitrobenzeneDifferent substitution patternEnhanced enzyme inhibition
1-Bromo-4-fluoro-2-nitrobenzeneLacks difluoromethoxyLimited biological activity

Q & A

Q. What are the recommended synthetic routes for 1-Bromo-2-difluoromethoxy-3-fluoro-5-nitrobenzene, and how can reaction conditions be optimized to minimize byproducts?

Synthesis typically involves sequential halogenation and nitration. For example:

  • Bromination : Use Br₂ with a Lewis acid (e.g., FeBr₃) on a difluoromethoxybenzene precursor.
  • Nitration : Introduce the nitro group using HNO₃/H₂SO₄ at 0–5°C to control regioselectivity.
  • Optimization : Solvent choice (heptane or dichloromethane) and catalyst loading (e.g., 5% polyvinyl chloride in hydrogenation steps) can reduce side reactions. Monitor intermediates via TLC or HPLC .

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

  • NMR Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR to resolve substituent effects; advanced techniques (COSY/NOESY) may address signal splitting from electronegative groups.
  • HPLC : Reverse-phase C18 columns with UV detection (254 nm) to confirm >98% purity, as seen in analogous brominated nitrobenzenes .
  • Elemental Analysis : Validate stoichiometry, especially for halogen content.

Q. How should researchers handle and store this compound to prevent decomposition?

  • Store under inert gas (argon) at –20°C in amber vials to avoid photodegradation.
  • Use desiccants (e.g., silica gel) to maintain moisture levels <0.5%, as specified for related compounds .
  • Regularly assess stability via HPLC to detect degradation products.

Advanced Research Questions

Q. How can computational modeling predict regioselectivity in electrophilic substitutions (e.g., nitration) for this polyhalogenated system?

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify electron-rich sites for electrophilic attack.
  • Transition State Modeling : Compare activation energies for nitro group placement at meta vs. para positions relative to halogens. Databases like Reaxys or Pistachio provide benchmark data for validation .

Q. What strategies resolve contradictions in reported spectral data (e.g., ¹⁹F NMR shifts) across studies?

  • Standardized Conditions : Use deuterated solvents (CDCl₃) and consistent temperatures.
  • Cross-Validation : Pair NMR with X-ray crystallography or high-resolution mass spectrometry (HRMS).
  • Collaborative Databases : Compare results with PubChem or DSSTox entries for halogenated aromatics .

Q. How do electron-withdrawing groups (EWGs) influence Suzuki-Miyaura cross-coupling reactivity?

  • Catalyst Selection : Pd/C or Pd(OAc)₂ with electron-deficient ligands (e.g., SPhos) enhances oxidative addition.
  • Reaction Conditions : Elevated temperatures (80–100°C) and polar solvents (DMF) improve efficiency. EWGs activate the aryl bromide but may slow transmetallation, requiring optimized stoichiometry .

Q. What kinetic studies elucidate nitro group reduction mechanisms under catalytic hydrogenation?

  • In Situ Spectroscopy : Track intermediates via FTIR or Raman during H₂ exposure.
  • Isotopic Labeling : Use D₂ gas to map hydrogenation pathways.
  • Catalyst Screening : Compare Pd/C (selective for nitro reduction) vs. Raney Ni (risk of dehalogenation) .

Q. How can regioselective difluoromethoxy introduction be achieved without elimination byproducts?

  • Nucleophilic Substitution : React phenol precursors with ClCF₂O⁻ under mild basic conditions (NaH, THF).
  • Copper-Mediated Coupling : Ullmann-type reactions with CuI/1,10-phenanthroline mitigate steric hindrance from adjacent halogens .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-2-difluoromethoxy-3-fluoro-5-nitrobenzene
Reactant of Route 2
Reactant of Route 2
1-Bromo-2-difluoromethoxy-3-fluoro-5-nitrobenzene

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